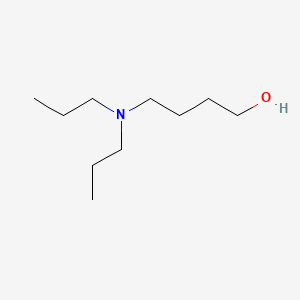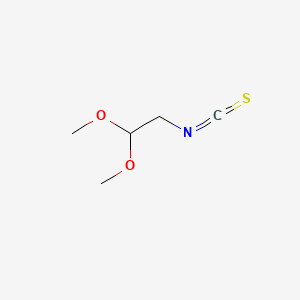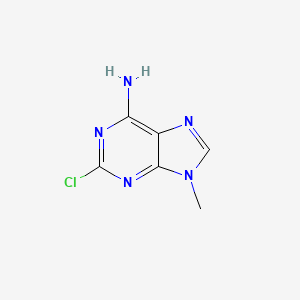
Piperidinhydrobromid
Übersicht
Beschreibung
piperidine hydrobromide is a chemical compound derived from piperidine, a six-membered heterocyclic amine. Piperidine itself is a colorless liquid with a characteristic amine odor and is widely used as a building block in organic synthesis. piperidine hydrobromide is the hydrobromide salt form of piperidine, which enhances its solubility and stability for various applications.
Wissenschaftliche Forschungsanwendungen
piperidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Wirkmechanismus
Target of Action
Piperidine hydrobromide, a derivative of piperidine, has been found to interact with various targets. One of the primary targets is the sigma receptor 1 (S1R), a protein involved in a large array of biological functions . Piperidine-based compounds have shown high affinity towards S1R .
Mode of Action
The interaction of piperidine hydrobromide with its targets leads to various changes at the molecular level. For instance, when interacting with S1R, it acts as an agonist . This means it binds to the receptor and activates it, triggering a biological response.
Biochemical Pathways
Piperidine hydrobromide affects multiple signaling pathways. For instance, it has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for various biological functions, including cell growth, inflammation, and apoptosis .
Result of Action
The molecular and cellular effects of piperidine hydrobromide’s action are diverse. It has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . Furthermore, it can lead to the release of cytochrome c from mitochondria to the cytoplasm, activating caspase systems and inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of piperidine hydrobromide can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
piperidine hydrobromide can be synthesized through several methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then reacted with hydrobromic acid to form piperidine, hydrobromide . Another method involves the reduction of pyridine using sodium in ethanol, followed by treatment with hydrobromic acid .
Industrial Production Methods
Industrial production of piperidine, hydrobromide typically follows the hydrogenation route due to its efficiency and scalability. The process involves continuous hydrogenation of pyridine in the presence of a catalyst, followed by the addition of hydrobromic acid to obtain the hydrobromide salt .
Analyse Chemischer Reaktionen
Types of Reactions
piperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone, a key intermediate in the synthesis of pharmaceuticals.
Reduction: Reduction reactions can convert piperidine derivatives into more saturated compounds.
Substitution: piperidine hydrobromide can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles .Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Piperidone
Reduction: Saturated piperidine derivatives
Substitution: Various substituted piperidine compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered heterocyclic amine, structurally similar to piperidine but with different chemical properties.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.
Uniqueness of Piperidine, Hydrobromide
piperidine hydrobromide is unique due to its enhanced solubility and stability compared to its free base form. This makes it particularly useful in various applications, including pharmaceuticals and industrial processes .
Eigenschaften
IUPAC Name |
piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVJSWBDQUQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161457 | |
| Record name | Piperidine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14066-85-4 | |
| Record name | Piperidine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14066-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















